molecular formula C10H15ClF3N B15299170 3,5,7-Trifluoroadamantan-1-amine hydrochloride

3,5,7-Trifluoroadamantan-1-amine hydrochloride

Cat. No.: B15299170
M. Wt: 241.68 g/mol
InChI Key: IATHCNNJWNZKPH-UHFFFAOYSA-N
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Description

3,5,7-Trifluoroadamantan-1-amine hydrochloride is a synthetic adamantane derivative intended for research applications. Adamantane-based compounds are of significant scientific interest due to their potential neuroprotective and antiviral properties. Related compounds, such as amantadine and memantine, are known to function as N-methyl-D-aspartate (NMDA) receptor antagonists . This mechanism, which involves blocking current flow through NMDA receptor-operated cation channels, is crucial for controlling synaptic plasticity and memory function, and is a validated target for investigating therapeutic agents for neurological conditions . Furthermore, certain adamantane derivatives act as antiviral agents by inhibiting the Matrix Protein 2 (M2) ion channel in influenza A virus, preventing viral uncoating within the host cell . The specific trifluoro substitution pattern on the adamantane backbone of this compound is designed to enhance its lipophilicity and electronic properties, which may influence its bioavailability and interaction with biological targets. Researchers can explore this molecule as a novel chemical entity in neuroscience, virology, and medicinal chemistry. As with similar research compounds, its storage should be managed carefully; it is recommended to be kept in a cool, dark place, and for optimal long-term stability, storing at -20°C in an airtight container under an inert atmosphere is advised . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15ClF3N

Molecular Weight

241.68 g/mol

IUPAC Name

3,5,7-trifluoroadamantan-1-amine;hydrochloride

InChI

InChI=1S/C10H14F3N.ClH/c11-7-1-8(12)3-9(13,2-7)6-10(14,4-7)5-8;/h1-6,14H2;1H

InChI Key

IATHCNNJWNZKPH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)F)F)F)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3,5,7-Trifluoroadamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane. One common method includes the introduction of fluorine atoms at the 3, 5, and 7 positions of the adamantane ring, followed by the introduction of an amine group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as the use of triethylboranes and β-nitrostyrenes, can facilitate the synthesis of unsaturated adamantane derivatives . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

3,5,7-Trifluoroadamantan-1-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3,5,7-Trifluoroadamantan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,7-Trifluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like amantadine exert their effects by increasing the synthesis and release of dopamine in the brain, which may also apply to this compound . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,5,7-Trifluoroadamantan-1-amine hydrochloride with key structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3,5,7-Trifluoroadamantan-1-amine HCl 3,5,7-F; 1-NH2·HCl C₁₀H₁₂F₃N·HCl 249.67 Higher polarity due to fluorine; potential improved solubility in polar media
3,5,7-Trimethyladamantan-1-amine HCl 3,5,7-CH3; 1-NH2·HCl C₁₃H₂₃N·HCl 229.79 Increased lipophilicity from methyl groups; lower solubility in aqueous media
Memantine HCl 1-Amino-3,5-dimethyladamantane HCl C₁₂H₂₁N·HCl 215.76 Clinically used NMDA antagonist; methyl groups enhance blood-brain barrier penetration

Key Observations :

  • Fluorine vs. However, this may reduce blood-brain barrier permeability relative to memantine .
  • Molecular Weight : The trifluoro derivative has a higher molecular weight (249.67 g/mol) than memantine (215.76 g/mol), which could influence pharmacokinetics.

Pharmacological and Analytical Considerations

  • Memantine Hydrochloride : A therapeutic agent for Alzheimer’s disease, memantine’s methyl groups enhance lipid solubility, facilitating CNS uptake. The trifluoro analog’s polarity may shift its target profile or require formulation adjustments for CNS delivery .
  • Synthetic and Stability Insights: Fluorinated compounds, such as 5-fluoro AMT hydrochloride (), often exhibit stability at low temperatures (-20°C) and defined UV/Vis spectra (e.g., λmax ~286 nm).
  • Comparison with Benzydamine and Lidocaine Hydrochlorides : Unlike local anesthetics (e.g., lidocaine HCl; ) or anti-inflammatory agents (e.g., benzydamine HCl; ), adamantane derivatives typically target neurological pathways, suggesting distinct mechanisms despite shared hydrochloride salt formulations .

Q & A

Q. What are the recommended synthetic routes for 3,5,7-Trifluoroadamantan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of fluorinated adamantane derivatives typically involves halogenation of the adamantane core followed by amine functionalization. For trifluorinated analogs like 3,5,7-Trifluoroadamantan-1-amine hydrochloride, fluorination can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C). Amine introduction may employ reductive amination or nucleophilic substitution, with purification via recrystallization or column chromatography . Optimization variables include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance fluorination efficiency.
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates .

Q. What analytical techniques are most reliable for characterizing 3,5,7-Trifluoroadamantan-1-amine hydrochloride?

A multi-technique approach is critical:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorination patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve amine and adamantane backbone structures .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220–286 nm) assesses purity and stability .

Q. How should researchers assess the stability of 3,5,7-Trifluoroadamantan-1-amine hydrochloride under varying storage conditions?

Stability studies should include:

  • Temperature sensitivity : Long-term storage at -20°C preserves integrity for ≥5 years, while room temperature accelerates degradation (monitored via HPLC) .
  • pH-dependent stability : Test solubility and decomposition in buffers (pH 2–9) to simulate physiological conditions.
  • Light exposure : UV/Vis spectroscopy detects photodegradation products .

Advanced Research Questions

Q. How does the trifluorination pattern on the adamantane core influence receptor binding affinity in neurological studies?

Fluorination enhances lipophilicity and blood-brain barrier penetration. Comparative studies of 3,5,7-trifluoro vs. non-fluorinated adamantane analogs show:

  • NMDA receptor modulation : Fluorine atoms increase steric hindrance, potentially reducing off-target binding .
  • 5-HT receptor interactions : Trifluorination may alter serotonin receptor subtype selectivity (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}), requiring radioligand displacement assays .

Q. What computational methods are effective for predicting the metabolic pathways of 3,5,7-Trifluoroadamantan-1-amine hydrochloride?

  • Density functional theory (DFT) : Models fluorinated adamantane’s electronic properties to predict oxidation/reduction sites.
  • Molecular docking : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose metabolic cleavage points based on analogous compounds .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

Methodological strategies include:

  • Dose-response profiling : Adjust pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS quantification in plasma .
  • Species-specific metabolism : Compare metabolite profiles in murine vs. human hepatocyte models.
  • Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tissue targeting .

Q. What strategies mitigate batch-to-batch variability in fluorinated adamantane derivatives during scale-up?

  • Process analytical technology (PAT) : Real-time monitoring of fluorination and amination steps via inline FTIR or Raman spectroscopy.
  • Quality control protocols : Enforce ≥98% purity thresholds via orthogonal methods (HPLC, NMR) and certify batches with certificates of analysis (CoA) .

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